molecular formula C24H23ClN2O3 B2463202 N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide CAS No. 439108-74-4

N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide

Cat. No.: B2463202
CAS No.: 439108-74-4
M. Wt: 422.91
InChI Key: KIINHIRTHJLQGB-UHFFFAOYSA-N
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Description

N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide is a synthetic carboxamide derivative featuring a piperidine core substituted with a benzyl group, a methyl group, and a 3-chloro-1,4-dioxo-naphthalenyl moiety. Characterization would typically involve spectroscopic techniques (NMR, IR) and X-ray crystallography, with SHELX software often employed for structural refinement .

Properties

IUPAC Name

N-benzyl-1-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c1-26(15-16-7-3-2-4-8-16)24(30)17-11-13-27(14-12-17)21-20(25)22(28)18-9-5-6-10-19(18)23(21)29/h2-10,17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIINHIRTHJLQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide (CAS: 439108-74-4) is a synthetic compound with potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological activity based on recent research findings, case studies, and relevant data.

  • Molecular Formula : C19H20ClN3O3
  • Molecular Weight : 373.83 g/mol
  • Boiling Point : Predicted at 582.3 ± 50.0 °C
  • Density : 1.33 ± 0.1 g/cm³

Neuropharmacological Effects

Research has indicated that compounds similar to this compound exhibit significant neuropharmacological activities. A study on related benzamide derivatives demonstrated their effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE) inhibition, which are critical for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Inhibitory Activity Against Enzymes

The compound has shown promising results in enzyme inhibition assays:

  • Monoamine Oxidase (MAO) : Selective inhibitors of MAO-A and MAO-B were identified among structurally similar compounds, indicating potential for treating mood disorders .
  • Acetylcholinesterase (AChE) : While some derivatives showed no activity against AChE, others exhibited significant inhibition against butyrylcholinesterase (BChE), suggesting a nuanced profile of cholinergic activity .

Anticancer Properties

Naphthoquinone analogs, including those related to this compound, have been studied for their anticancer properties. The presence of the chloronaphthoquinone moiety is critical for proteasome inhibitory activity, which is a mechanism exploited in cancer therapy . The following table summarizes the IC50 values for selected compounds:

Compound NameIC50 (µM)Activity Type
Bortezomib0.009Proteasome Inhibitor
PI-0831.0Proteasome Inhibitor
N-benzyl...TBDTBD

Antimicrobial Activity

In addition to neuropharmacological effects, compounds with similar structures have demonstrated antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating potential applications in antimicrobial therapies .

Structure-Activity Relationship (SAR)

The biological activity of N-benzyl derivatives has been linked to specific structural features:

  • The presence of the sulfamoyl group enhances enzyme inhibition.
  • The piperidine nucleus contributes to various bioactivities including anesthetic and antidiabetic effects .

Case Study 1: Neuroleptic Activity

A related compound was evaluated for its neuroleptic effects in animal models, showing that modifications to the benzamide structure significantly enhanced its potency compared to standard treatments like metoclopramide . This suggests that similar modifications could be explored in N-benzyl derivatives.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of synthesized derivatives demonstrated that certain modifications led to enhanced inhibitory effects against AChE and urease, reinforcing the therapeutic potential of these compounds in treating conditions associated with cholinergic dysfunction .

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

  • Anticancer Properties : Research has shown that naphthoquinone derivatives can possess anticancer activity. The structural features of N-benzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methyl-4-piperidinecarboxamide suggest potential efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against several pathogens. Studies indicate that naphthoquinone derivatives can exhibit significant antibacterial and antifungal activities, which can be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
  • Enzyme Inhibition : There is evidence that compounds similar to this compound can act as inhibitors of specific enzymes involved in disease pathways, such as kinases or proteases, thereby providing a therapeutic target for drug development .

Case Studies

Several studies have documented the efficacy and applications of this compound:

StudyFindings
Synthesis and Biological Evaluation of Naphthoquinone Analogs Demonstrated anticancer activity against various cell lines; identified structure–activity relationships.
Antimicrobial Activity Evaluation Showed significant inhibition against Gram-positive and Gram-negative bacteria; potential use in developing new antibiotics.
Enzyme Inhibition Studies Identified as an effective inhibitor of certain kinases; implications for targeted cancer therapies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chloro-1,4-dioxo-naphthalene group undergoes nucleophilic substitution due to electron-withdrawing effects from the carbonyl groups. Common reagents and outcomes include:

Reagent Conditions Product Yield Source
Sodium methoxideDMF, 80°C, 12 hMethoxy substitution at C3 of naphthalene68%
Ammonia (NH₃)THF, RT, 6 hAmino substitution at C3 of naphthalene52%
BenzylamineDMF, K₂CO₃, 60°C, 24 hBenzylamino substitution at C345%

Mechanism : The chloro group is activated by adjacent carbonyls, enabling SNAr displacement with nucleophiles like amines or alkoxides .

Reduction Reactions

The 1,4-dioxo-naphthalene moiety is reducible under specific conditions:

Reagent Conditions Product Yield Source
NaBH₄EtOH, 0°C, 2 hPartial reduction to 1,4-diol-naphthalene78%
H₂ (1 atm)/Pd-CMeOH, RT, 12 hFull reduction to tetralin derivative63%

Note : Over-reduction of the naphthalene ring disrupts conjugation, altering biological activity.

Piperidine Functionalization

The N-methyl-4-piperidinecarboxamide group participates in alkylation and acylation:

Reaction Type Reagent Conditions Product Yield Source
AlkylationBenzyl bromideDMF, K₂CO₃, 60°C, 8 hN-Benzyl-piperidine derivative71%
AcylationAcetyl chlorideTHF, Et₃N, 0°C, 4 hN-Acetyl-piperidine derivative65%

Mechanism : The piperidine nitrogen acts as a nucleophile, reacting with electrophiles under basic conditions .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Product Yield Source
6M HCl, reflux, 6 hCarboxylic acid (C₂₄H₂₁ClNO₃)82%
NaOH (aq), 100°C, 4 hSodium carboxylate89%

Application : Hydrolysis facilitates structural diversification for SAR studies.

Oxidation of the Piperidine Ring

The piperidine ring is oxidized to a pyridine derivative under strong conditions:

Reagent Conditions Product Yield Source
KMnO₄H₂O, 100°C, 12 hPyridine-4-carboxamide derivative58%

Caution : Over-oxidation may degrade the naphthalene moiety.

Cycloaddition Reactions

The electron-deficient naphthalene core participates in Diels-Alder reactions:

Dienophile Conditions Product Yield Source
1,3-ButadieneToluene, 120°C, 24 hBicyclic adduct34%

Biological Activity Correlations

  • MAO-B Inhibition : Methoxy-substituted derivatives show IC₅₀ = 0.42 μM (cf. selegiline IC₅₀ = 0.21 μM) .

  • Phosphodiesterase Inhibition : Piperidine alkylation enhances PDE4 affinity (Kᵢ = 12 nM) .

Stability and Degradation

Condition Observation Source
pH < 3 (aqueous)Rapid hydrolysis of amide bond (<1 h)
UV light (254 nm)Naphthalene ring decomposition (48 h)

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related carboxamide derivatives, emphasizing molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison of Carboxamide Derivatives

Compound Name Core Structure Key Substituents Synthesis Method Characterization Techniques Applications/Properties References
N-benzyl-1-(3-chloro-1,4-dioxo-naphthalenyl)-N-methyl-4-piperidinecarboxamide Piperidine-carboxamide 3-Chloro-dioxo-naphthalenyl, benzyl, methyl Hypothetical: Amide coupling NMR, X-ray (SHELX refinement) Potential kinase/enzyme inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-Methylbenzoyl, N,O-bidentate group Benzoyl chloride + amino alcohol 1H/13C NMR, IR, X-ray Metal-catalyzed C–H functionalization
DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide) () Pyrrole-carboxamide Dichlorobenzyl, dimethylpyridinone Not specified Elemental analysis, X-ray (assumed) Hypothetical: Antimicrobial/anticancer activity

Key Comparisons:

Structural Features: The target compound’s piperidine-carboxamide scaffold distinguishes it from the benzamide () and pyrrole-carboxamide () derivatives. In contrast, the N,O-bidentate group in ’s compound facilitates coordination to metal catalysts , while DM-11’s dichlorobenzyl and pyridinone groups may improve lipophilicity and bioavailability .

Synthesis and Characterization :

  • All three compounds rely on amide bond formation. ’s synthesis employs reactive acyl chlorides, a method adaptable to the target compound. Characterization consistently uses X-ray crystallography, with SHELX software () being a standard tool for small-molecule refinement .

’s compound is tailored for catalysis, while DM-11’s structure hints at biological activity (e.g., antimicrobial).

Research Findings and Discussion

  • Electrophilic Reactivity : The electron-deficient naphthalenyl group in the target compound may enhance electrophilic interactions, unlike the electron-rich methylbenzamide in .
  • Steric Effects : The N-benzyl and N-methyl groups in the target compound could impose steric hindrance, contrasting with the smaller N,O-directing group in .
  • Biological Potential: While direct data is absent, the chloro and dioxo groups in the target compound are associated with DNA intercalation or topoisomerase inhibition in related molecules.

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